molecular formula C16H17N3O3S B2514330 Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 953136-57-7

Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2514330
CAS No.: 953136-57-7
M. Wt: 331.39
InChI Key: OHSKHSSITKNZLG-UHFFFAOYSA-N
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Description

Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines an indolin-1-yl group, a thiazol-2-yl group, and a carbamate moiety, making it a versatile molecule for various applications.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the condensation of indolin-1-yl derivatives with thiazol-2-yl compounds under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Properties

IUPAC Name

ethyl N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-2-22-16(21)18-15-17-12(10-23-15)9-14(20)19-8-7-11-5-3-4-6-13(11)19/h3-6,10H,2,7-9H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSKHSSITKNZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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